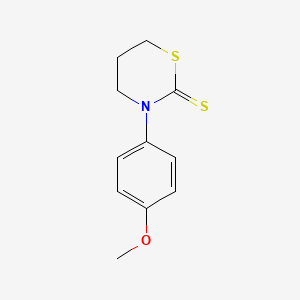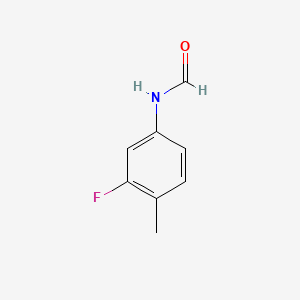
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is an organic compound that belongs to the class of thiazinanes. This compound is characterized by a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a methoxyphenyl group attached to the ring. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazinane ring.
Reaction Conditions:
Reactants: 4-methoxybenzaldehyde, thiourea
Catalyst/Base: Sodium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazinane.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazinane derivatives.
Substitution: Halogenated methoxyphenyl thiazinane derivatives.
科学研究应用
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxy group can enhance its binding affinity to certain molecular targets, while the thiazinane ring can provide stability and specificity.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-1,3-thiazolidine-2-thione: Similar structure but with a five-membered thiazolidine ring.
3-(4-Methoxyphenyl)-1,3-oxazinane-2-thione: Contains an oxygen atom in the ring instead of sulfur.
3-(4-Methoxyphenyl)-1,3-diazine-2-thione: Contains two nitrogen atoms in the ring.
Uniqueness
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is unique due to its six-membered thiazinane ring, which provides distinct chemical and physical properties compared to its five-membered or oxygen/nitrogen-containing analogs
属性
CAS 编号 |
78556-09-9 |
|---|---|
分子式 |
C11H13NOS2 |
分子量 |
239.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C11H13NOS2/c1-13-10-5-3-9(4-6-10)12-7-2-8-15-11(12)14/h3-6H,2,7-8H2,1H3 |
InChI 键 |
VZRXFLGJMKLUPR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N2CCCSC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)


![(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate](/img/structure/B12789289.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol](/img/structure/B12789293.png)
